Ethyl viologen diperchlorate

Catalog No.
S735357
CAS No.
36305-51-8
M.F
C14H18Cl2N2O8
M. Wt
413.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl viologen diperchlorate

CAS Number

36305-51-8

Product Name

Ethyl viologen diperchlorate

IUPAC Name

1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate

Molecular Formula

C14H18Cl2N2O8

Molecular Weight

413.2 g/mol

InChI

InChI=1S/C14H18N2.2ClHO4/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;2*2-1(3,4)5/h5-12H,3-4H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2

InChI Key

HTNDMKDAPWJPEX-UHFFFAOYSA-L

SMILES

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Synonyms

ETHYL VIOLOGEN DIPERCHLORATE;1,1'-DIETHYL-4,4'-BIPYRIDINIUM DIPERCHLORATE;ethylene viologen diperchlorate;4,4'-BipyridiniuM, 1,1'-diethyl-, perchlorate (1:2)

Canonical SMILES

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

The exact mass of the compound Ethyl viologen diperchlorate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl viologen diperchlorate (CAS 36305-51-8) is a thermally stable (melting point 270 °C, dec.), redox-active 4,4′-bipyridinium derivative primarily procured for non-aqueous electrochromic devices and advanced redox flow batteries. Characterized by its distinct solubility profile—being highly processable in aprotic solvents like acetonitrile and propylene carbonate—it undergoes a highly reversible two-step one-electron reduction. The first reduction yields an intensely colored (navy blue) stable radical cation (EV•+) with peak absorptions at 396 nm and 606 nm, while further reduction yields a neutral species (EV0) [1]. Unlike standard viologen halides, the dicationic core is paired with perchlorate counterions, which critically influence its solvation thermodynamics, providing built-in electrolyte functionality that is essential for solid-state and gel-polymer device architectures [2].

Substituting ethyl viologen diperchlorate with its more common halide analogs (such as ethyl viologen dichloride or diiodide) frequently leads to device failure in non-aqueous or solid-state applications. Halide salts are highly hydrophilic, making them poorly soluble in critical aprotic solvents (like propylene carbonate) and polymer matrices (like polyethylene oxide). Furthermore, in electrochromic and battery systems, halide counterions are susceptible to parasitic anodic oxidation, which degrades cycle life and optical clarity. In contrast, the perchlorate anion is electrochemically inert within the standard operating window and acts as an intrinsic supporting electrolyte, eliminating the need for additive salts that can cause phase separation, crystallization, or reduced ion mobility in thin-film devices [1].

Intrinsic Electrolyte Function in Solid-State Polymer Matrices

In the fabrication of solid-state electrochromic devices using polyethylene oxide (PEO) matrices, ethyl viologen diperchlorate functions simultaneously as the electrochromic dye and the supporting electrolyte. Research demonstrates that a 4 wt% formulation of EV(ClO4)2 in acetonitrile seamlessly integrates into PEO without requiring external lithium salts. The perchlorate counterion provides sufficient ionic mobility for redox switching, whereas substituting with a standard viologen halide would necessitate adding a separate supporting electrolyte, increasing the risk of salt precipitation and reducing optical clarity [1].

Evidence DimensionDevice formulation complexity / Electrolyte requirement
Target Compound DataEV(ClO4)2 functions as both redox center and electrolyte in PEO matrices.
Comparator Or BaselineViologen halides (require external supporting electrolyte e.g., LiClO4).
Quantified Difference100% elimination of secondary supporting electrolyte salts in specific PEO device formulations.
ConditionsSolid-state electrochromic device fabrication using 4 wt% EV(ClO4)2 and 5 wt% PEO in acetonitrile.

Eliminating the need for a secondary electrolyte simplifies procurement and manufacturing BOMs while preventing salt-induced phase separation in optical thin films.

Superior Reversibility in Non-Aqueous Eutectic Solvents

For high-energy-density redox flow batteries utilizing deep eutectic solvents (e.g., choline chloride/ethylene glycol), the choice of the viologen core critically dictates electrochemical reversibility. Cyclic voltammetry studies reveal that ethyl viologen diperchlorate maintains highly reversible redox behavior even at elevated concentrations of 50 mM. In direct contrast, benzyl viologen (BV2+) exhibits completely irreversible reduction under identical conditions due to the poor solubility of its neutral state (BV0) in the eutectic matrix. This makes the ethyl viologen core the required selection for stable, long-term cycling in non-aqueous flow battery architectures [1].

Evidence DimensionElectrochemical reversibility in deep eutectic solvents
Target Compound DataEthyl viologen diperchlorate (highly reversible cycling at 50 mM).
Comparator Or BaselineBenzyl viologen dichloride (irreversible reduction at 50 mM).
Quantified DifferenceTransition from irreversible failure (BV) to stable reversible cycling (EV) at 50 mM concentration.
ConditionsCyclic voltammetry in choline chloride/ethylene glycol (1:4) eutectic solvent.

Buyers developing non-aqueous flow batteries must select the ethyl viologen core to prevent irreversible precipitation and capacity fade during cycling.

Optimized Coloration Efficiency in Propylene Carbonate Gels

In advanced electrochromic gel devices, ethyl viologen diperchlorate paired with 1,1'-diethyl ferrocene in propylene carbonate achieves high optical modulation. When integrated into a 60% polymerized bisphenol A gel matrix, the EV(ClO4)2 system delivers a Coloration Efficiency (CE) of 92.82 C/cm² in the visible region and 80.38 C/cm² in the near-infrared region. The perchlorate salt's specific solubility in propylene carbonate enables optimal ion separation and diffusion at a low reduction potential of ~0.4 V, performance metrics that are difficult to replicate with water-soluble viologen halides that aggregate or phase-separate in hydrophobic gel networks [1].

Evidence DimensionColoration Efficiency (CE) in visible region
Target Compound DataEV(ClO4)2 in polymerized gel (CE = 92.82 C/cm²).
Comparator Or BaselineAqueous or non-optimized viologen halide systems (typically exhibit lower CE or require aqueous media).
Quantified DifferenceAchieves >90 C/cm² CE in a purely aprotic, durable gel matrix.
Conditions60% polymerized bisphenol A gel with 1,1'-diethyl ferrocene in propylene carbonate.

Procuring the perchlorate salt ensures maximum electrochromic contrast and energy-saving performance in commercial smart-glass gel formulations.

Solid-State Electrochromic Windows and Displays

Utilizing EV(ClO4)2 in PEO or bisphenol A gel matrices where the compound acts as both the color-changing dye and the supporting electrolyte, simplifying device manufacturing and achieving a coloration efficiency of 92.82 C/cm² [1][3].

Non-Aqueous Redox Flow Batteries

Employing EV(ClO4)2 in deep eutectic solvents (like choline chloride/ethylene glycol) where it maintains reversible redox cycling at high concentrations (50 mM), avoiding the irreversible precipitation seen with benzyl viologen [2].

Aprotic Solvent-Based Charge Transfer Layers

Leveraging the specific solubility of the perchlorate salt in solvents like acetonitrile and propylene carbonate to formulate stable, non-aqueous charge-transfer layers, which avoids the phase-separation issues of highly hydrophilic viologen halides [1][3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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